molecular formula C15H21N3O3 B14771881 benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate

Cat. No.: B14771881
M. Wt: 291.35 g/mol
InChI Key: LSCKWUPFKRUCGO-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound with the molecular formula C15H22N2O2 It is characterized by the presence of a pyrrolidine ring, an aminopropanoyl group, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-aminopropanoyl)pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. For example, it may enhance glutamate uptake by modulating the activity of the excitatory amino acid transporter 2 (EAAT2), leading to neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate enzyme activity and interact with molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)

InChI Key

LSCKWUPFKRUCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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